1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMISFSQGMWTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion of the amine group to its dihydrochloride salt form .
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride is a chemical compound that has applications across chemistry, biology, medicine, and industry. It has a tetrazole ring attached to a cyclobutane ring, with an amine group also present, and exists in a dihydrochloride form, indicating two hydrochloride molecules associated with the compound.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex molecules and as a reagent in organic reactions. Tetrazoles, including 1,5-disubstituted-1H-tetrazoles, can be synthesized using the Ugi-azide reaction .
Biology
This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Research has explored tetrazole derivatives for their antibacterial activity against Gram-positive (Staphylococcus aureus, Streptococcus agalactiae) and Gram-negative (Klebsiella pneumoniae) bacteria strains, with some showing comparable activity to standard antibiotics . Novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and screened for antibacterial and antimycobacterial activities . Some disubstituted N-(furan-2-ylmethyl)-1H-tetrazol-5-amines have demonstrated excellent antimicrobial profiles against various standard bacterial strains and clinical cocci .
Medicine
Ongoing research explores the potential of this compound as a therapeutic agent for various diseases.
Industry
It is used in developing new materials and as a precursor in synthesizing specialty chemicals.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can occur using oxidizing agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride. The tetrazole ring can undergo substitution reactions with electrophiles to form substituted derivatives. These reactions typically involve organic solvents, catalysts, and controlled temperatures, with the specific reagents and conditions determining the products.
Mechanism of Action
The mechanism of action of 1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key properties of the target compound and its structural analogs:
Key Observations:
Core Structural Features: The target compound shares a cyclobutane backbone with 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride, providing conformational rigidity compared to larger rings (e.g., cyclopentane in the pyrazole derivative ). Tetrazole vs. Other Heterocycles: The tetrazole group in the target compound and Cefotiam contrasts with pyrazole () and oxadiazole ().
Solubility: Dihydrochloride salts (target compound, Berotralstat) exhibit enhanced water solubility under acidic conditions, critical for oral bioavailability . Cefotiam’s solubility is further improved by its hydrate form, supporting intravenous administration .
Biological Activity
1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C6H10N6·2HCl
- Molecular Weight : 196.64 g/mol
- CAS Number : 1249656-01-6
The compound consists of a cyclobutane ring fused with a tetrazole moiety, which contributes to its biological activity by mimicking carboxylic acids and enhancing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The tetrazole ring functions as a bioisostere for carboxylic acids, allowing the compound to modulate enzyme activity and influence various signaling pathways. This interaction can lead to diverse biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that compounds containing the tetrazole moiety exhibit promising antimicrobial properties. In particular, studies have identified the following activities:
- Gram-positive Bacteria : The compound has demonstrated efficacy against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) ranging from 0.39 to 50 mg/mL .
- Gram-negative Bacteria : It has also been effective against Escherichia coli and Klebsiella pneumoniae, with comparable potency to standard antibiotics like Ciprofloxacin and Gentamycin .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.39 - 50 | Effective against MRSA |
| Escherichia coli | Varies | Comparable to antibiotics |
| Klebsiella pneumoniae | Varies | Comparable to antibiotics |
Anticancer Activity
The compound has been evaluated for its anticancer potential against various human cancer cell lines. Notably:
- IC50 Values : In studies, the IC50 values for the compound ranged from 3.3 µM to 26 µM against different cancer cell lines, indicating significant cytotoxicity .
- Cell Lines Tested : The compound exhibited selective activity against ovarian carcinoma (OVCAR-3), leukemia (K-562), renal adenocarcinoma (786-O), and breast adenocarcinoma (MCF-7) cells .
Case Studies
Several studies have highlighted the biological activities of tetrazole-based compounds, including this compound:
- Antimicrobial Evaluation : A study evaluated various tetrazole derivatives for their antibacterial activity, revealing that certain compounds inhibited the growth of clinical strains of bacteria at concentrations as low as 4 µg/mL .
- Anticancer Studies : Another investigation focused on the synthesis of β-carboline derivatives containing tetrazole rings, which showed enhanced anticancer activity compared to their non-tetrazole counterparts. The study highlighted that these derivatives could selectively induce apoptosis in cancer cells while sparing normal cells .
Q & A
Q. How can machine learning improve the design of novel derivatives with enhanced stability?
- Methodological Answer : Train models on datasets of tetrazole derivatives (e.g., LogP, pKa, thermal decomposition temps). Use graph neural networks (GNNs) to predict substituent effects on cyclobutane ring strain. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
